1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl-

Beschreibung

Chemical Identity and Nomenclature

The systematic nomenclature of 1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl- reflects the complex substitution pattern present on the ethylenediamine scaffold. According to International Union of Pure and Applied Chemistry naming conventions, this compound represents a derivative of 1,2-ethanediamine where specific nitrogen atoms bear distinct substituent groups. The base structure consists of ethylenediamine, also known as 1,2-diaminoethane, which serves as the fundamental building block for numerous industrial and research applications. The nomenclature indicates that one nitrogen atom carries a 2-aminoethyl substituent, while the overall molecule contains three methyl groups distributed across the nitrogen centers.

The molecular architecture of ethylenediamine derivatives has been extensively studied, with researchers documenting how systematic substitution patterns influence both physical and chemical properties. Related compounds in this family include simpler derivatives such as N,N,N'-trimethylethylenediamine, which carries only methyl substituents and has the molecular formula C₅H₁₄N₂. More complex analogs include 1,2-Ethanediamine, N,N,N'-tris(2-aminoethyl)- with molecular formula C₈H₂₃N₅, demonstrating the structural diversity achievable within this chemical class. The systematic nomenclature system allows chemists to precisely communicate the substitution pattern and predict chemical behavior based on established structure-activity relationships.

The Chemical Abstracts Service registry system provides standardized identification for ethylenediamine derivatives, enabling precise cataloging and retrieval of chemical information. For instance, N,N,N'-trimethylethylenediamine is registered under CAS number 142-25-6, while more complex derivatives such as 1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)- carry the designation 4097-90-9. These systematic identifiers ensure unambiguous communication within the scientific community and facilitate accurate literature searches and regulatory compliance. The nomenclature system also incorporates stereochemical descriptors when relevant, as demonstrated by related chiral diamines such as 1,2-diaminopropane, which exists in enantiomeric forms.

Historical Development in Organoamine Chemistry

The development of complex ethylenediamine derivatives emerged from the broader historical progression of organic chemistry, which originated with early studies of compounds derived from biological sources. The foundational work in organic chemistry began in the early 19th century when researchers such as Michel Chevreul conducted systematic studies of organic compounds around 1816. The field gained significant momentum following Friedrich Wöhler's synthesis of urea in 1828, which demonstrated that organic compounds could be prepared from inorganic starting materials, effectively disproving the vital force theory. This breakthrough established the conceptual framework for synthetic organic chemistry and paved the way for subsequent developments in amine chemistry.

The systematic study of ethylenediamine and its derivatives gained prominence during the late 19th and early 20th centuries as organic chemists developed more sophisticated synthetic methodologies. The era witnessed significant advances in pharmaceutical chemistry, exemplified by the development of acetylsalicylic acid by Bayer and Paul Ehrlich's pioneering work on arsenic-based therapeutics. These developments demonstrated the practical importance of organic synthesis and motivated further research into nitrogen-containing compounds. Ethylenediamine itself became recognized as a versatile building block for creating more complex molecular architectures through systematic functionalization of its amino groups.

The evolution of ethylenediamine chemistry paralleled broader advances in understanding chemical structure and reactivity. The concept of chemical structure, developed independently by Friedrich August Kekulé and Archibald Scott Couper in 1858, provided the theoretical foundation for understanding how atoms could be systematically linked to create complex molecules. This structural understanding enabled chemists to design and synthesize increasingly sophisticated ethylenediamine derivatives with predictable properties. The development of advanced analytical techniques throughout the 20th century further accelerated progress by allowing precise characterization of complex polyamine structures.

Modern synthetic approaches to ethylenediamine derivatives reflect decades of methodological refinement and mechanistic understanding. Contemporary synthesis of compounds such as N,N,N'-trimethylethylenediamine employs environmentally conscious approaches, including green chemistry principles that minimize waste and reduce environmental impact. These synthetic advances have enabled the preparation of highly functionalized derivatives that would have been inaccessible to earlier generations of chemists. The historical progression from simple amines to complex multifunctional derivatives illustrates the cumulative nature of chemical knowledge and the continuing evolution of synthetic capabilities.

Position Within Ethylenediamine Derivative Taxonomy

The classification of 1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl- within the broader taxonomy of ethylenediamine derivatives reveals its position among a diverse family of structurally related compounds. Ethylenediamine derivatives are systematically classified based on their substitution patterns, with primary categories including linear aliphatic diamines, branched derivatives, and cyclic variants. The compound under examination belongs to the branched derivative category, specifically representing a mixed-substitution pattern that incorporates both alkyl and aminoalkyl functional groups. This classification system provides a systematic framework for understanding structure-property relationships and predicting chemical behavior.

Linear ethylenediamine derivatives form the foundation of this chemical taxonomy, beginning with the parent compound ethylenediamine itself and extending to simple N-alkylated variants such as N,N,N'-trimethylethylenediamine. These compounds demonstrate systematic progression in molecular complexity and corresponding changes in physical properties such as boiling point, density, and solubility characteristics. For example, N,N,N'-trimethylethylenediamine exhibits a boiling point of 116-118°C and a density of 0.786 g/mL at 25°C, reflecting the influence of methyl substitution on intermolecular interactions. The systematic variation in properties across this series provides valuable insights into the effects of structural modification.

More complex ethylenediamine derivatives incorporate multiple aminoethyl substituents, creating branched molecular architectures with enhanced functionality. Examples include 1,2-Ethanediamine, N,N,N'-tris(2-aminoethyl)- and 1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)-, which contain three and four aminoethyl groups respectively. These compounds represent higher-order derivatives that bridge simple diamine chemistry with more complex polyamine systems. The systematic progression from mono- to poly-substituted derivatives demonstrates the versatility of the ethylenediamine platform for creating molecules with tailored properties and functionalities.

| Compound Class | Representative Example | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Simple N-methyl derivatives | N,N,N'-Trimethylethylenediamine | C₅H₁₄N₂ | Three methyl substituents |

| Aminoethyl-substituted | 1,2-Ethanediamine, N-(2-aminoethyl)- | C₄H₁₃N₃ | Single aminoethyl group |

| Poly-aminoethyl derivatives | 1,2-Ethanediamine, N,N,N'-tris(2-aminoethyl)- | C₈H₂₃N₅ | Multiple aminoethyl groups |

| Mixed substitution patterns | 1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl- | Complex | Combined alkyl and aminoalkyl groups |

The taxonomic position of mixed-substitution ethylenediamine derivatives highlights their unique status within the broader classification system. These compounds combine features of both simple alkyl-substituted and aminoalkyl-substituted derivatives, creating molecular architectures with potentially synergistic properties. The systematic study of such mixed derivatives has revealed important structure-activity relationships that inform the design of new compounds with specific target properties. Understanding these taxonomic relationships enables chemists to rationally design synthetic strategies and predict the likely behavior of new derivatives based on established patterns within the classification system.

Eigenschaften

IUPAC Name |

N'-[2-(dimethylamino)ethyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c1-9(2)6-7-10(3)5-4-8/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDDBYPPQLOAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

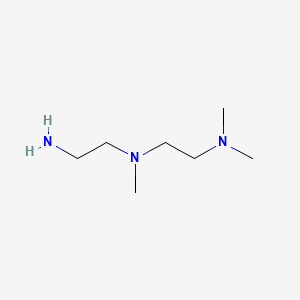

CN(C)CCN(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187100 | |

| Record name | 1,1,4-Trimethyldiethylenetrimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33451-85-3 | |

| Record name | 1,1,4-Trimethyldiethylenetrimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033451853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,4-Trimethyldiethylenetrimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyanoethylation-Hydrogenation Sequence

A foundational approach involves cyanoethylation of ethylenediamine followed by hydrogenation and methylation . This method, adapted from the synthesis of structurally related polyamines, proceeds as follows:

-

Cyanoethylation : Ethylenediamine reacts with acrylonitrile in a monohydric alcohol solvent (e.g., methanol, ethanol) at 30–70°C. The solvent enhances selectivity by minimizing side reactions, achieving >90% conversion to intermediates like N,N'-bis(cyanoethyl)-1,2-ethylenediamine .

-

Hydrogenation : The cyanoethylated intermediate undergoes catalytic hydrogenation using Raney nickel and a solid alkali (e.g., NaOH) under 0.5–5.0 MPa hydrogen pressure. This step reduces nitriles to primary amines, yielding N,N'-bis(3-aminopropyl)-1,2-ethylenediamine .

-

Selective Methylation : To introduce methyl groups, the primary amines are treated with methylating agents (e.g., methyl iodide, dimethyl sulfate) in the presence of a base. Selective methylation at the N,N',N' positions requires controlled stoichiometry and temperature to avoid over-alkylation.

Key Data :

Catalytic Systems and Process Optimization

Hydrogenation Catalysts

Raney nickel is preferred for its high activity in nitrile reduction. The addition of solid alkali (e.g., NaOH) enhances catalyst longevity and reaction rate by neutralizing acidic byproducts. Comparative studies show:

Solvent Effects

Monohydric alcohols (e.g., methanol, ethanol) improve reaction homogeneity and intermediate stability. Solvent-to-reactant mass ratios of 60–120% are critical for maximizing selectivity:

Methylation Strategies

Direct Alkylation

Primary and secondary amines in the hydrogenated product are methylated using methyl iodide under inert conditions. To favor N,N',N'-trimethylation , a stepwise protocol is employed:

-

Protect primary amines with trityl chloride .

-

Methylate secondary amines using excess methyl iodide.

Reaction Conditions :

Reductive Amination

An alternative route involves reductive amination of N-methylethylenediamine with formaldehyde under hydrogenation conditions. This one-pot method simplifies the synthesis but requires precise pH control (pH 9–10) to prevent imine hydrolysis.

Challenges and Mitigation

Selectivity Issues

Over-alkylation and quaternary ammonium salt formation are mitigated by:

-

Low-temperature methylation (0–5°C).

-

Stoichiometric control (1.05 equiv methylating agent per amine).

Purification

Distillation under reduced pressure (10–15 mmHg) isolates the target compound from byproducts. Fractional distillation achieves >95% purity, as validated by GC-MS.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Ethanediamine, N-(2-aminoethyl)-N,N’,N’-trimethyl- undergoes various chemical reactions including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction typically produces simpler amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Drug Development :

- The compound serves as a building block in synthesizing various pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.

- It has been explored for use in the formulation of drug delivery systems that enhance the solubility and bioavailability of therapeutic agents.

-

Antimicrobial Agents :

- Research indicates that derivatives of this compound exhibit antimicrobial properties, making them suitable candidates for developing new antibiotics or preservatives in food and cosmetic products.

-

Cancer Treatment :

- Studies have shown potential in using this compound in targeted cancer therapies. Its amine groups can form complexes with metal ions that are utilized in radiotherapy.

Industrial Applications

-

Polymer Chemistry :

- 1,2-Ethanediamine derivatives are used as curing agents for epoxy resins and polyurethanes, enhancing mechanical properties and thermal stability.

- They function as chain extenders in the production of thermoplastic elastomers.

-

Surface Coatings :

- The compound is employed in formulating protective coatings due to its adhesion properties and resistance to environmental degradation.

Environmental Applications

- Water Treatment :

- The compound has been investigated for its ability to chelate heavy metals from wastewater, facilitating their removal and reducing environmental toxicity.

- Its application in carbon capture technologies has been explored, where it helps absorb carbon dioxide from industrial emissions.

Case Studies

Wirkmechanismus

The mechanism of action of 1,2-Ethanediamine, N-(2-aminoethyl)-N,N’,N’-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethylenediamine: A simpler analog with two amino groups.

Diethylenetriamine: Contains an additional ethylene bridge between the nitrogen atoms.

Triethylenetetramine: Has three ethylene bridges and four amino groups.

Uniqueness

1,2-Ethanediamine, N-(2-aminoethyl)-N,N’,N’-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethyl groups and the 2-aminoethyl group enhances its reactivity and makes it suitable for specialized applications in various fields .

Biologische Aktivität

1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl- (commonly known as TETA) is a polyamine compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of TETA, including its antiviral, cytotoxic, and complexation behaviors.

Chemical Structure and Properties

TETA is a symmetrical tri-functional amine characterized by its three methyl groups attached to the nitrogen atoms in its structure. This configuration contributes to its unique chemical reactivity and biological interactions.

Antiviral Activity

Recent studies have explored the antiviral potential of TETA derivatives. For instance, a study on tripodal receptor-type molecules derived from TETA reported that certain derivatives exhibited significant anti-HSV-1 (Herpes Simplex Virus type 1) activity with effective concentrations (EC50) as low as 16.1 µM. However, many derivatives showed no significant activity at concentrations above 100 µM, indicating a structure-activity relationship that is heavily influenced by specific functional groups and molecular geometry .

Table 1: Antiviral Activity of TETA Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Remarks |

|---|---|---|---|

| Derivative 13k | 16.7 | 21.0 | High anti-HSV-1 activity |

| Derivative 12k | >100 | >200 | No significant activity |

| N-acetylated derivatives | >100 | >200 | Loss of hydrogen bonding affects activity |

Cytotoxicity

Cytotoxicity studies indicate that TETA and its derivatives can exhibit varying degrees of toxicity depending on their structure. For example, one study noted that certain derivatives resulted in significant cytotoxic effects at concentrations above 21 µM, which were associated with their lipophilic properties and structural features .

Complexation Behavior

TETA's ability to form complexes with metal ions has been extensively studied. The compound's coordination behavior is influenced by its amine functionalities, which can stabilize metal ions through chelation. This property is critical in applications such as catalysis and drug delivery systems .

Table 2: Complexation Studies of TETA

| Metal Ion | Stability Constant (log K) | Coordination Mode |

|---|---|---|

| Cu(II) | 5.3 | Bidentate |

| Ni(II) | 4.8 | Tridentate |

| Zn(II) | 6.0 | Hexadentate |

Case Studies

Case Study 1: Antiviral Efficacy

In a comparative analysis of TETA derivatives against HSV-1, it was found that modifications to the amine groups significantly altered their antiviral efficacy. The study highlighted that the presence of additional hydrogen bond donors enhanced the antiviral activity of certain derivatives while reducing cytotoxicity .

Case Study 2: Toxicological Assessment

A toxicological assessment conducted on rats revealed that high doses of TETA resulted in adverse effects such as reduced body weight and organ enlargement, particularly in the liver and kidneys. The no observed adverse effect level (NOAEL) was determined to be approximately 70–80 mg/kg body weight .

Q & A

Basic Research Questions

Q. How can researchers reliably identify and confirm the structural integrity of 1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl- in synthetic samples?

- Methodology : Use spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to analyze methyl and amine proton environments, and Mass Spectrometry (MS) to confirm molecular weight. Cross-reference experimental data with standardized identifiers like InChIKey (JYFHOEULTGGASW-UHFFFAOYSA-N) and SMILES (C(N(C)C)CN(C)CC1=CC=CC(N+=O)=C1) provided in chemical databases .

- Validation : Compare results with published spectra or computational predictions (e.g., density functional theory) to resolve ambiguities in peak assignments.

Q. What are the established synthetic routes for preparing 1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl-?

- Methodology : Optimize alkylation reactions of ethylenediamine derivatives using methylating agents (e.g., methyl iodide) under controlled pH and temperature. Use solvents like dichloromethane or ethanol to enhance reaction efficiency .

- Purification : Employ column chromatography or distillation to isolate the product, ensuring minimal contamination from by-products like N,N-dimethylpiperidin-4-amine (a structurally similar but less reactive analog) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for 1,2-Ethanediamine derivatives under varying experimental conditions?

- Methodology : Design solubility experiments using gravimetric or gas-volumetric methods across multiple solvents (e.g., methanol, aqueous NaCl). Measure solubility as a function of temperature (10–50°C) and pressure (1–5 atm), following protocols similar to those used for N,N-dimethylmethanamine studies .

- Data Analysis : Compare results with theoretical models (e.g., Henry’s Law) and validate using error estimation techniques. Address discrepancies by adjusting assumptions about solvent-solute interactions .

Q. What mechanistic insights explain the reactivity differences between 1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl- and its structural analogs?

- Methodology : Perform kinetic studies and computational docking to compare reaction pathways. For example, the ethane backbone in this compound enhances steric accessibility for nucleophilic attacks compared to methane-backbone analogs like N,N,N’-trimethyl-N’-piperidin-4-ylmethane-1,2-diamine .

- Experimental Design : Use Hammett plots or isotopic labeling to probe electronic and steric effects on reaction rates.

Q. How can this compound be leveraged as a catalyst or ligand in complex organic syntheses?

- Methodology : Test its dual-functional catalytic activity in reactions such as thioamidoalkyl-naphthol synthesis, as demonstrated for structurally similar sulfonated diaminium mesylates. Optimize conditions (e.g., solvent polarity, catalyst loading) to enhance yield and selectivity .

- Characterization : Monitor catalytic efficiency via HPLC or GC-MS, and analyze coordination modes using X-ray crystallography or FT-IR.

Key Considerations for Experimental Design

- Structural Differentiation : Use comparative NMR analysis to distinguish this compound from analogs like N,N-dimethylpiperidin-4-amine, which lacks the ethane-1,2-diamine backbone .

- Reaction Optimization : For catalytic applications, pre-activate the compound by protonation or coordination with metal ions to enhance electrophilicity .

- Error Mitigation : In solubility studies, account for solvent volume changes using correction factors derived from control experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.